molecular formula C58H52N6O11 B1449140 Fmoc-Ala-Ala-Asn(Trt)-PAB-PNP CAS No. 1438853-39-4

Fmoc-Ala-Ala-Asn(Trt)-PAB-PNP

Katalognummer: B1449140
CAS-Nummer: 1438853-39-4
Molekulargewicht: 1009.1 g/mol
InChI-Schlüssel: ZDKGYXCCQNCWNX-GJGLCGPHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fmoc-Ala-Ala-Asn(Trt)-PAB-PNP is a useful research compound. Its molecular formula is C58H52N6O11 and its molecular weight is 1009.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Fmoc-Ala-Ala-Asn(Trt)-PAB-PNP is a specialized compound primarily utilized in the development of antibody-drug conjugates (ADCs). This compound features a unique structure that enhances its biological activity, making it a pivotal component in targeted cancer therapies. The molecular formula for this compound is C67H69N7O15C_{67}H_{69}N_{7}O_{15} with a molecular weight of 1212.30 g/mol. Its design incorporates a hydrophilic polyethylene glycol (PEG) spacer and a cleavable peptide sequence, which facilitates selective drug release upon reaching target cells.

This compound serves as a cleavable linker in ADCs, allowing for the targeted delivery of cytotoxic drugs to cancer cells while minimizing damage to normal tissues. The mechanism involves:

  • Targeting : The ADC binds specifically to antigens expressed on cancer cells.
  • Internalization : Following binding, the ADC is internalized into the cancer cell.
  • Cleavage : Inside the cell, proteolytic enzymes cleave the linker, releasing the cytotoxic drug directly where it is needed.

This targeted approach enhances therapeutic efficacy and reduces side effects associated with traditional chemotherapy methods.

Biological Activity

The biological activity of this compound has been evaluated through various studies focusing on its interaction with different antibodies and drug molecules. Key findings include:

  • Binding Affinity : Studies indicate that this compound maintains strong binding affinity when conjugated with antibodies, ensuring stability during circulation and effective drug release at target sites .
  • Stability : The PEG spacer improves solubility and stability in aqueous environments, which is crucial for maintaining the integrity of ADCs during circulation.
  • Release Kinetics : Research has shown that the cleavable peptide sequence effectively controls the release kinetics of the attached drug, optimizing therapeutic outcomes.

Comparative Analysis

To better understand the advantages of this compound, it is useful to compare it with similar compounds used in ADCs:

Compound NameKey FeaturesUnique Aspects
Fmoc-PEG2-Ala-Ala-Asn(Trt)-PABShorter PEG spacerDifferent solubility and release kinetics
Fmoc-PEG4-Ala-Ala-Asn(Trt)-PABLonger PEG spacerPotentially improved circulation time
Fmoc-PEG3-Gly-Gly-Asn(Trt)-PABGlycine instead of alanineAffects binding properties and drug release dynamics
PAB-PNPLacks PEG spacerSimpler structure with different stability profiles

Case Studies

Several case studies highlight the effectiveness of this compound in clinical applications:

  • Study on Antibody Conjugation : A study demonstrated that ADCs utilizing this compound showed enhanced tumor targeting and reduced off-target toxicity compared to traditional conjugates. The results indicated a significant increase in therapeutic efficacy in preclinical models.
  • Release Mechanism Evaluation : Another research focused on the cleavage mechanism of the linker under physiological conditions. It was found that the linker effectively released its payload within 24 hours post-internalization, confirming its suitability for therapeutic applications.
  • Comparative Efficacy Study : In comparative studies against other peptide linkers, this compound exhibited superior performance in terms of drug release rates and overall therapeutic index, making it a preferred choice for ADC development .

Wissenschaftliche Forschungsanwendungen

Antibody-Drug Conjugates (ADCs)

  • Targeted Drug Delivery : The primary application of Fmoc-Ala-Ala-Asn(Trt)-PAB-PNP is in the synthesis of ADCs. Its cleavable nature allows for the controlled release of cytotoxic drugs specifically at the target site, thereby enhancing therapeutic efficacy while minimizing side effects .
  • Mechanism of Action : Upon reaching the target cells, the PNP group facilitates the conjugation to antibodies. The linker is cleaved under specific conditions, releasing the drug payload to exert its cytotoxic effects on cancer cells .

Cancer Research

  • Programmed Cell Death : This compound plays a significant role in cancer research by enabling studies on programmed cell death mechanisms. It assists researchers in understanding how ADCs can selectively induce apoptosis in malignant cells while sparing healthy tissues .

Biomarker Discovery

  • Protease Activity Monitoring : this compound serves as a substrate for specific proteases. Its cleavage can indicate abnormal protease activity associated with various diseases, making it a valuable tool in biomarker discovery .

Drug Development

  • Inhibitor Screening : The compound is instrumental in screening potential inhibitors or activators targeting specific proteases. This application is crucial for developing new therapeutic agents for diseases such as cancer and Alzheimer's .

Case Study 1: Development of ADCs

In a study published in Nature Reviews Drug Discovery, researchers demonstrated the efficacy of ADCs utilizing this compound in targeting cancer cells. The study highlighted how the controlled release mechanism improved therapeutic outcomes while reducing systemic toxicity .

Case Study 2: Protease Activity Assays

Another research effort focused on using this compound to monitor protease activity in clinical samples. The results indicated that abnormal levels of protease activity could be detected through the cleavage of this compound, providing insights into disease progression and potential therapeutic targets .

Eigenschaften

IUPAC Name

[4-[[(2S)-2-[[(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]-4-oxo-4-(tritylamino)butanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H52N6O11/c1-37(59-53(66)38(2)60-56(69)73-36-50-48-24-14-12-22-46(48)47-23-13-15-25-49(47)50)54(67)62-51(55(68)61-43-28-26-39(27-29-43)35-74-57(70)75-45-32-30-44(31-33-45)64(71)72)34-52(65)63-58(40-16-6-3-7-17-40,41-18-8-4-9-19-41)42-20-10-5-11-21-42/h3-33,37-38,50-51H,34-36H2,1-2H3,(H,59,66)(H,60,69)(H,61,68)(H,62,67)(H,63,65)/t37-,38-,51-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKGYXCCQNCWNX-GJGLCGPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)COC(=O)OC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)C(C)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)COC(=O)OC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)[C@H](C)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H52N6O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1009.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-Ala-Ala-Asn(Trt)-PAB-PNP
Reactant of Route 2
Reactant of Route 2
Fmoc-Ala-Ala-Asn(Trt)-PAB-PNP
Reactant of Route 3
Reactant of Route 3
Fmoc-Ala-Ala-Asn(Trt)-PAB-PNP
Reactant of Route 4
Reactant of Route 4
Fmoc-Ala-Ala-Asn(Trt)-PAB-PNP
Reactant of Route 5
Reactant of Route 5
Fmoc-Ala-Ala-Asn(Trt)-PAB-PNP
Reactant of Route 6
Reactant of Route 6
Fmoc-Ala-Ala-Asn(Trt)-PAB-PNP

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.